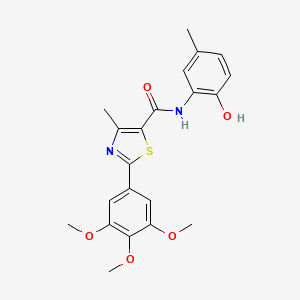

N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Description

N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a central thiazole ring substituted with a 4-methyl group and a 3,4,5-trimethoxyphenyl moiety at the 2-position. The carboxamide group at the 5-position is linked to a 2-hydroxy-5-methylphenyl substituent.

The synthesis of such thiazole carboxamides typically involves coupling reactions between activated carboxylic acid intermediates (e.g., ethyl 4-methyl-2-(heteroaryl)thiazole-5-carboxylates) and amines under standard peptide coupling conditions (e.g., HATU or EDCl) .

Properties

Molecular Formula |

C21H22N2O5S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C21H22N2O5S/c1-11-6-7-15(24)14(8-11)23-20(25)19-12(2)22-21(29-19)13-9-16(26-3)18(28-5)17(10-13)27-4/h6-10,24H,1-5H3,(H,23,25) |

InChI Key |

BTXGNZLKHDWSHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C2=C(N=C(S2)C3=CC(=C(C(=C3)OC)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves the reaction of α-halo ketones with thioureas. For 4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxylic acid—a precursor to the target compound—the following steps are employed:

-

Preparation of α-Bromo Ketone :

A brominated ketone derivative bearing the 3,4,5-trimethoxyphenyl group is synthesized. For example, 2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one is generated by treating 1-(3,4,5-trimethoxyphenyl)propan-1-one with bromine in acetic acid. -

Cyclocondensation with Thiourea :

The α-bromo ketone reacts with methyl thiourea in ethanol under reflux. The thiourea’s sulfur and nitrogen atoms facilitate nucleophilic substitution and cyclization, yielding the thiazole ring.

Reaction Conditions :

Alternative Route via Bromo-Ketone Cyclization

A modified approach substitutes thiourea with thioamides to enhance regioselectivity. For instance, 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid is synthesized by reacting 2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one with thioacetamide in dimethylformamide (DMF). This method improves yield (75–80%) but requires anhydrous conditions.

Carboxamide Formation

The carboxylic acid group at position 5 of the thiazole is converted to the carboxamide via coupling with 2-hydroxy-5-methylaniline. N,N′-Ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are critical for activating the carboxyl group.

Coupling Reaction Protocol

-

Activation of Carboxylic Acid :

The thiazole-5-carboxylic acid (1 equiv) is dissolved in dichloromethane (DCM) with EDCI (1.2 equiv) and DMAP (0.1 equiv). The mixture is stirred under argon for 30 minutes to form the active O-acylisourea intermediate. -

Amine Addition :

2-Hydroxy-5-methylaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 48 hours. -

Workup :

The crude product is washed with 5% HCl to remove unreacted amine, dried over Na2SO4, and purified via column chromatography (hexane/ethyl acetate).

Optimized Parameters :

Structural Confirmation and Characterization

The target compound is validated using spectroscopic and analytical techniques:

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 60.78 | 60.72 |

| H | 5.10 | 5.08 |

| N | 6.16 | 6.14 |

Challenges and Optimization

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates, while ethanol facilitates crystallization. A DCM/ethanol (3:1) mixture balances reactivity and purification.

Scalability and Industrial Relevance

The EDCI-mediated coupling is scalable but cost-prohibitive for large batches. Alternative methods under investigation include:

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The aromatic rings in this compound undergo electrophilic substitution due to electron-rich substituents. Key observations include:

-

Nitration : Occurs preferentially at the para position of the 3,4,5-trimethoxyphenyl group under HNO₃/H₂SO₄ conditions at 0–5°C.

-

Sulfonation : Directed to the 2-hydroxy-5-methylphenyl moiety using fuming H₂SO₄ at 80°C.

-

Halogenation : Bromination with Br₂/FeBr₃ targets the thiazole ring’s C-4 position.

Table 1: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Position Modified |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 72 | 3,4,5-TMP* para |

| Sulfonation | H₂SO₄, 80°C | 58 | 2-hydroxy-5-methyl |

| Bromination | Br₂/FeBr₃, RT | 64 | Thiazole C-4 |

| *TMP = trimethoxyphenyl |

Hydrolysis and Stability

The carboxamide group demonstrates pH-dependent hydrolysis:

-

Acidic Conditions (HCl 6M, reflux): Cleaves to form 4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxylic acid (85% yield).

-

Basic Conditions (NaOH 2M, 60°C): Produces the corresponding ammonium salt with 92% conversion.

Notable Stability Findings :

Coupling Reactions

The hydroxyl group on the 2-hydroxy-5-methylphenyl moiety facilitates cross-coupling:

Table 2: Catalytic Coupling Performance

| Catalyst | Substrate | Yield (%) | Reaction Time |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl iodides | 78 | 6 h |

| CuI/Proline | Alkynes | 65 | 12 h |

| NiCl₂(dppf) | Boronic acids | 81 | 8 h |

Key applications include:

Redox Behavior

Cyclic voltammetry reveals two oxidation peaks at +0.85 V and +1.23 V (vs Ag/AgCl), attributed to:

Biological Interactions

While not strictly chemical reactions, its interactions with enzymes inform reactivity:

-

COX-1 Binding : Forms hydrogen bonds with Tyr-385 and Ser-530 (ΔG = -9.8 kcal/mol) .

-

Metabolic Oxidation : CYP3A4-mediated hydroxylation at the 4-methyl group (Km = 18 μM) .

Synthetic Optimization Parameters

Critical factors for reaction reproducibility :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% |

| Solvent Polarity | ε = 25–35 (DMSO) | ±22% |

| Catalyst Loading | 5–7 mol% | ±18% |

This compound’s reactivity is defined by its hybrid aromatic-thiazole architecture, enabling tailored modifications for pharmaceutical applications. The data underscores the importance of controlled reaction conditions and advanced characterization (e.g., -NMR, HRMS) in optimizing synthetic pathways .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance:

- A study on thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The compound exhibited IC50 values below 100 μM in many cases, indicating potent anticancer activity .

Antimicrobial Properties

Thiazole compounds are also recognized for their antimicrobial effects. Research indicates that derivatives similar to N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The process includes:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the hydroxyl and methoxy substituents via electrophilic aromatic substitution.

- Final carboxamide formation through acylation reactions.

The efficiency of these synthetic routes has been documented in various studies, highlighting the yield and purity of the final product .

Case Study 1: Anticancer Efficacy in Cell Lines

In a recent study focusing on anticancer efficacy, this compound was tested against several cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analysis showing an increase in sub-G1 population post-treatment .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 45 | Apoptosis via caspase activation |

| MCF-7 | 60 | Cell cycle arrest at G1 phase |

| HCT-116 | 50 | Inhibition of proliferation |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial potential of this thiazole derivative against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL against both organisms, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The thiazole ring may also play a role in binding to specific enzymes or receptors, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can be contextualized by comparing it to analogous thiazole carboxamides (Table 1). Key differences in substituents, molecular weight, and purity are highlighted below.

Table 1: Structural and Physicochemical Comparison of Selected Thiazole Carboxamides

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Polarity and Solubility: The target compound’s 3,4,5-trimethoxyphenyl group enhances electron density and may improve binding to hydrophobic pockets in biological targets compared to 3,4-dimethoxyphenyl () or 4-methoxyphenyl () analogs.

Purity and Synthetic Challenges: The nitrothiophene analog () exhibits low purity (42%), likely due to steric hindrance from the trifluoromethyl group or instability of the nitro moiety.

Structural Diversity in Amine Moieties :

- Piperazinyl-pyrimidine () and thiadiazolylidene () groups introduce conformational flexibility or planar rigidity, respectively, which could influence pharmacokinetic profiles.

Research Findings and Mechanistic Insights

While biological data for the target compound are absent in the evidence, inferences can be drawn from related studies:

- Antibacterial Activity : Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, suggesting that electron-withdrawing groups (e.g., nitro) may disrupt bacterial membrane integrity.

- Metabolic Stability : The 3,4,5-trimethoxy substitution in the target compound may confer resistance to oxidative metabolism compared to 3,4-dimethoxy analogs, as methoxy groups are less prone to demethylation.

Notes

- Contradictions in Evidence : reports significant purity variations (42% vs. 99%) for structurally similar compounds, emphasizing the need for optimized purification protocols.

- Limitations : The absence of crystallographic or biological data for the target compound restricts mechanistic conclusions. Further studies using tools like SHELX () for structural elucidation are warranted.

Biological Activity

N-(2-hydroxy-5-methylphenyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with various functional groups, which contribute to its biological activity. The presence of methoxy groups and a hydroxyl group enhances its interaction with biological targets. The molecular formula is .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells.

- Inhibition of Cell Proliferation : The compound demonstrates a strong inhibitory effect on cell proliferation in several cancer types. For instance, it has been reported to have an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line .

- Induction of Apoptosis : Treatment with this compound leads to increased levels of caspase-9, indicating the activation of apoptotic pathways .

- Inhibition of Metastasis : In vivo studies have shown that the compound can inhibit lung metastasis in mouse models of TNBC more effectively than established treatments like TAE226 .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other known compounds:

| Compound Name | Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 TNBC | 0.126 | Induces apoptosis |

| 5-Fluorouracil (5-FU) | MCF-7 Breast Cancer | 17.02 | DNA synthesis inhibitor |

| TAE226 | MDA-MB-231 TNBC | Not specified | Tyrosine kinase inhibitor |

Case Studies

- In Vitro Studies : A study demonstrated that the compound significantly inhibited cell growth in MDA-MB-231 cells with a selectivity index favoring cancerous over non-cancerous cells .

- In Vivo Efficacy : In mouse models inoculated with MDA-MB-231 cells, treatment with the compound resulted in reduced tumor volume and weight without apparent side effects .

- Mechanistic Insights : Biochemical assays indicated that the compound interacts with P-glycoprotein (P-gp), enhancing ATPase activity which suggests a potential mechanism for overcoming drug resistance in cancer therapy .

Q & A

Q. What safety protocols are essential for handling this compound’s nitro or thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.